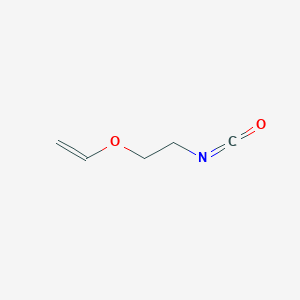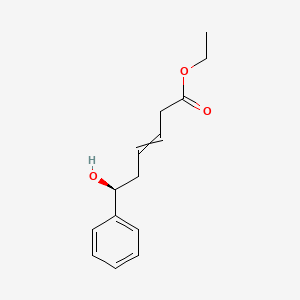![molecular formula C7H11NO6P2 B12532580 Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]- CAS No. 652989-80-5](/img/structure/B12532580.png)
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, is a chemical compound with the molecular formula C7H10NO6P2 It is a member of the phosphonic acid family, which are characterized by the presence of a phosphonic acid group (–PO3H2) attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids .
Applications De Recherche Scientifique
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, can be compared with other similar compounds, such as:
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-: This compound has a similar structure but with the phosphonic acid group attached to the 4-position of the pyridine ring instead of the 2-position.
1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid: This compound contains two phosphonic acid groups and is used in different applications.
The uniqueness of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, lies in its specific structural configuration, which influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
652989-80-5 |
|---|---|
Formule moléculaire |
C7H11NO6P2 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
Clé InChI |
MOGYYGYIIWDQFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)


![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)

